Sitagliptin phosphate

Catalog No.
S625021
CAS No.
654671-78-0
M.F
C16H18F6N5O5P
M. Wt
505.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sitagliptin phosphate

CAS Number

654671-78-0

Product Name

Sitagliptin phosphate

IUPAC Name

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid

Molecular Formula

C16H18F6N5O5P

Molecular Weight

505.31 g/mol

InChI

InChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m1./s1

InChI Key

IQFYVLUXQXSJJN-SBSPUUFOSA-N

SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O

Synonyms

0431, MK, 4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro(1,2,4)triazolo(4,3-a)pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-amine, Anhydrous, Sitagliptin Phosphate, Januvia, MK 0431, MK-0431, MK0431, Monohydrate, Sitagliptin Monophosphate, Monohydrate, Sitagliptin Phosphate, Monophosphate Monohydrate, Sitagliptin, Phosphate Anhydrous, Sitagliptin, Phosphate Monohydrate, Sitagliptin, Phosphate, Sitagliptin, sitagliptin, sitagliptin monophosphate monohydrate, sitagliptin phosphate, sitagliptin phosphate anhydrous, sitagliptin phosphate monohydrate

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O

Treatment of Type 2 Diabetes Mellitus

Chemical Synthesis

Asymmetric Synthesis

Marker for Renal Transporter

Add-on Therapy for Diabetes

Interaction with Sulfonylureas

Sitagliptin phosphate is an oral antihyperglycemic agent primarily used in the management of type 2 diabetes mellitus. It functions as a selective inhibitor of dipeptidyl peptidase-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting this enzyme, sitagliptin phosphate enhances the levels of these hormones, leading to increased insulin secretion and decreased glucagon release in a glucose-dependent manner, thus improving glycemic control .

Sitagliptin phosphate functions by inhibiting the enzyme DPP-4. This enzyme degrades incretin hormones, which stimulate insulin secretion and suppress glucagon release. By inhibiting DPP-4, sitagliptin phosphate increases incretin levels, leading to enhanced insulin production and lower blood sugar levels [, ].

  • Toxicity: Sitagliptin is generally well-tolerated, but side effects like headaches, upper respiratory tract infections, and joint pain can occur [].
  • Flammability: Not flammable.
  • Reactivity: No significant reactivity concerns documented in scientific research.
During its synthesis and metabolic processes. The primary reaction involves the formation of sitagliptin from its intermediates through several steps, including asymmetric hydrogenation and coupling reactions. Notably, two synthetic routes have been developed:

  • Chemical Resolution: This method involves the reduction of an enamine using sodium borohydride and subsequent resolution with (−)-di-p-toluoyl-L-tartaric acid to yield R-sitagliptin .
  • Asymmetric Hydrogenation: This approach utilizes ruthenium-catalyzed reactions to introduce chirality into the β-keto ester, followed by transformations to yield sitagliptin phosphate .

The biological activity of sitagliptin phosphate is primarily linked to its role as a dipeptidyl peptidase-4 inhibitor. By inhibiting this enzyme, sitagliptin phosphate increases the concentration of incretin hormones, which leads to:

  • Enhanced insulin secretion from pancreatic beta cells.
  • Inhibition of glucagon release from alpha cells.
  • Improved postprandial glucose levels.

Sitagliptin phosphate is primarily used in the treatment of type 2 diabetes mellitus. Its applications include:

  • Management of blood glucose levels in adults with type 2 diabetes.
  • Often prescribed in combination with other antidiabetic medications to enhance glycemic control.
  • Research into its effects on cardiovascular health and weight management in diabetic patients is ongoing.

Sitagliptin phosphate has been studied for its interactions with various drugs and biological pathways:

  • It is known to have minimal drug-drug interactions due to its metabolic pathway primarily involving renal excretion as unchanged drug .
  • Studies indicate that it does not significantly affect the pharmacokinetics of other commonly used medications, making it a favorable option for patients on polypharmacy regimens .
  • Its safety profile has been evaluated in clinical trials, showing low incidence rates of adverse effects compared to other antidiabetic agents.

Sitagliptin phosphate belongs to a class of drugs known as Dipeptidyl Peptidase-4 inhibitors. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
VildagliptinDipeptidyl Peptidase-4 inhibitorShorter half-life; requires twice-daily dosing
SaxagliptinDipeptidyl Peptidase-4 inhibitorMetabolized by cytochrome P450; potential interactions
LinagliptinDipeptidyl Peptidase-4 inhibitorOnce-daily dosing; primarily excreted unchanged in bile
AlogliptinDipeptidyl Peptidase-4 inhibitorLower risk of liver enzyme elevation

Uniqueness of Sitagliptin Phosphate:
Sitagliptin phosphate is distinguished by its favorable pharmacokinetic profile, including high oral bioavailability (87%) and minimal metabolism, which contributes to its effectiveness and safety in diverse patient populations. Its compatibility with other antidiabetic agents further enhances its therapeutic utility in managing type 2 diabetes mellitus .

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

4

Exact Mass

505.09497466 g/mol

Monoisotopic Mass

505.09497466 g/mol

Heavy Atom Count

33

UNII

TS63EW8X6F
494P4635I6

Other CAS

654671-78-0

Wikipedia

Sitagliptin phosphate

FDA Medication Guides

Januvia
Sitagliptin Phosphate
TABLET;ORAL
MERCK SHARP DOHME
06/21/2022

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types